molecular formula C9H14N4O B2518427 4-amino-N-(cyclopropylmethyl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1487256-74-5

4-amino-N-(cyclopropylmethyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2518427
CAS No.: 1487256-74-5
M. Wt: 194.238
InChI Key: YSDYZCAPNVMEAI-UHFFFAOYSA-N
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Description

4-amino-N-(cyclopropylmethyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of kinases, which play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has shown potential as a therapeutic agent in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Scientific Research Applications

Synthesis and Characterization

The chemical compound 4-amino-N-(cyclopropylmethyl)-1-methyl-1H-pyrazole-3-carboxamide has been the subject of various synthesis and characterization studies, aiming at developing novel derivatives with potential biological activities. For instance, the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines have been investigated, highlighting the potential of such compounds as potent cytotoxins against various cancer cell lines, with some showing significant effectiveness in vivo against colon tumors in mice (Deady et al., 2003). Similarly, research into pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents has been conducted, demonstrating the synthesis process and biological evaluation of these compounds for their cytotoxic and inhibitory activities (Rahmouni et al., 2016).

Antibacterial Activity

Studies have also focused on the antibacterial properties of compounds derived from aminoazoles. The application of aminoazoles in Ugi and Groebke–Blackburn–Bienaymé multicomponent reactions has been explored, leading to the synthesis of heterocycles with evaluated antibacterial activity. Some of these compounds demonstrated a weak antimicrobial effect, indicating potential for further development in this area (Murlykina et al., 2017).

Anticonvulsant Properties

Research into the anticonvulsant properties of enaminones, which share structural similarities with the compound , has provided insights into the potential neurological applications of these chemicals. The crystal structures of anticonvulsant enaminones have been determined, revealing the importance of hydrogen bonding in their stability and activity, which could inform the development of new therapeutic agents (Kubicki et al., 2000).

Antitumor Activities

Further investigations into pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides have been carried out to assess their antitumor activities. These studies have led to the synthesis of compounds with demonstrated in vitro efficacy against various human cancer cell lines, underscoring the therapeutic potential of such derivatives in cancer treatment (Hafez et al., 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Unfortunately, the mechanism of action for “4-amino-N-(cyclopropylmethyl)-1-methyl-1H-pyrazole-3-carboxamide” is not provided in the available resources .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. The safety data sheet for a similar compound, “4-Amino-N-cyclopropylbenzenemethanamine”, suggests avoiding dust formation and contact with skin and eyes .

Properties

IUPAC Name

4-amino-N-(cyclopropylmethyl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-13-5-7(10)8(12-13)9(14)11-4-6-2-3-6/h5-6H,2-4,10H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDYZCAPNVMEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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